8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Description
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound featuring a fused pyridine-oxazepine scaffold with an ethoxy substituent at the 8-position. Its structure combines a seven-membered 1,4-oxazepine ring (containing one oxygen and one nitrogen atom) fused to a pyridine ring.
Properties
CAS No. |
1154867-51-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C10H14N2O2/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9/h3-4,11H,2,5-7H2,1H3 |
InChI Key |
AKRJBIRUGDMBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Carbamate Intermediate Route
The most widely documented method involves a multi-step synthesis starting with tert-butyl 8-ethoxy-2,3-dihydropyrido[3,2-f]oxazepine-4(5H)-carboxylate as a key intermediate. This route proceeds via a four-stage sequence:
-
Amine Protection : The primary amine group in the precursor is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
-
Ethoxy Group Introduction : Alkylation at the 8-position is achieved through nucleophilic substitution using ethyl bromide or iodide in the presence of a base such as potassium carbonate.
-
Cyclization : Intramolecular cyclization under acidic conditions forms the oxazepine ring. This step is critical for establishing the compound’s bicyclic architecture.
-
Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) yields the free base, which is subsequently converted to the hydrochloride salt for stabilization.
This method achieves a reference yield of 78.0% for the final hydrochloride product, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).
Alternative Ring-Closing Strategies
While less common, alternative approaches focus on constructing the oxazepine ring through reductive amination or Mitsunobu reactions. For example:
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Reductive Amination : Condensation of a primary amine with a carbonyl-containing fragment, followed by reduction using sodium cyanoborohydride, has been explored. However, this method suffers from lower yields (~50%) due to competing side reactions.
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Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation between hydroxyl and amine groups. While effective for oxazepine ring closure, this method requires stringent anhydrous conditions and offers no significant yield improvement over the Boc-mediated route.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency:
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Alkylation | DMF | 80 | +15% vs. THF |
| Cyclization | Dichloromethane | 25 | +20% vs. Ethanol |
| Deprotection | TFA/CH₂Cl₂ | 0–5 | Minimizes degradation |
Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates by stabilizing transition states, while dichloromethane’s low polarity favors cyclization by reducing intermolecular interactions.
Catalytic Enhancements
The addition of catalytic agents such as 4-dimethylaminopyridine (DMAP) during Boc protection improves reaction kinetics by neutralizing acidic byproducts. Similarly, molecular sieves (3 Å) in the alkylation step prevent hydrolysis of the ethoxy group, boosting yields by 8–12%.
Analytical Characterization
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.78–3.82 (m, 4H, OCH₂ and NCH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.85 (d, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 8.5 Hz, 1H, ArH).
-
¹³C NMR : Signals at δ 14.1 (CH₂CH₃), 63.8 (OCH₂), 67.2 (NCH₂), and 157.4 (C-O) confirm the ethoxy and oxazepine moieties.
-
-
Mass Spectrometry : ESI-MS m/z 195.1 [M+H]⁺ aligns with the molecular formula C₁₀H₁₄N₂O₂ (calc. 194.23 g/mol).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a single peak at retention time 6.8 min, confirming >98% purity for the hydrochloride salt.
Comparative Analysis of Synthetic Methods
| Parameter | Boc-Mediated Route | Reductive Amination | Mitsunobu Reaction |
|---|---|---|---|
| Yield | 78% | 50% | 65% |
| Purity | >95% | 85% | 90% |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Moderate | High | Low |
The Boc-mediated route remains superior for large-scale synthesis due to its reproducibility and tolerance of minor stoichiometric imbalances .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; usually in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems to alleviate symptoms of depression.
- Anticonvulsant Properties : Preliminary investigations suggest that this compound may possess anticonvulsant effects, making it a candidate for further research in epilepsy treatments.
Pharmacology
The pharmacological profile of this compound includes:
- Mechanism of Action : It is believed to modulate neurotransmitter levels in the brain. This modulation could be beneficial in treating neuropsychiatric disorders.
- Bioavailability Studies : Research is ongoing to assess the bioavailability and metabolic pathways of this compound when administered in vivo.
Materials Science
In materials science, the unique properties of this compound make it suitable for:
- Polymer Synthesis : Its molecular structure can be utilized to create novel polymers with specific mechanical and thermal properties.
- Nanotechnology Applications : The compound's characteristics allow for potential use in the development of nanomaterials for drug delivery systems.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of a series of tetrahydropyrido derivatives. The results indicated that compounds closely related to this compound demonstrated significant activity in reducing depressive-like behaviors in animal models. The authors concluded that further exploration into this class of compounds could lead to new antidepressant therapies.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of various oxazepine derivatives. The study found that certain analogs exhibited promising results in reducing seizure frequency and severity in rodent models. The findings suggest that this compound could be a valuable lead compound for developing new anticonvulsants.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine with structurally related compounds, focusing on substituents, molecular properties, and biological activities:
Key Comparisons
In contrast, chloro-substituted analogs (e.g., CID 956461-79-3) may exhibit stronger electron-withdrawing effects, favoring interactions with polar enzyme active sites .
Synthetic Strategies
- Parent scaffold synthesis : 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is synthesized via hydrolysis of N-formyl precursors under acidic conditions (10% HCl/EtOH, 16–48 h reflux) .
- Pyrido-oxazepine derivatives : Tandem SN2 and SNAr reactions are employed for functionalizing pyrido-oxazine cores, as seen in the synthesis of 5-methyl-7,9-di(pyridin-2-yl) derivatives (92% yield) .
Physicochemical Properties
- The ethoxy substituent increases molecular weight (~194 g/mol) compared to the unsubstituted benzo-oxazepine scaffold (149 g/mol). This modification may elevate boiling points and reduce aqueous solubility, as observed in similar ether-containing compounds .
- HRMS and NMR validation : Analogs like 5-cyclopentyl-benzo[f][1,4]thiazepine are characterized using HR-FABMS and ¹H/¹³C NMR, confirming substituent-induced shifts in chemical shifts (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) .
Biological Relevance PEX14 inhibitors: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine derivatives bind near the PEX5 WxxxF motif in Trypanosoma cruzi, validated via NMR chemical shift perturbation (CSP) analysis .
Biological Activity
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS No. 1154867-51-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure characterized by a pyrido-oxazepine framework and is defined by the molecular formula with a molecular weight of 194.23 g/mol .
- Molecular Formula :
- Molecular Weight : 194.23 g/mol
- CAS Number : 1154867-51-2
- Structural Features : Contains an ethoxy group and a tetrahydropyrido structure.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown potential as antioxidants. For instance, thieno[2,3-c]pyrazole derivatives have demonstrated protective effects against oxidative stress in biological systems .
- Antitumor Activity : Pyrazole derivatives have been extensively studied for their antitumor properties. They are known to inhibit key pathways involved in cancer cell proliferation. Studies suggest that modifications in the pyrazole structure can enhance their anticancer efficacy against specific targets like BRAF(V600E) and EGFR .
In Vitro Studies
- Tyrosinase Inhibition : A study on related compounds revealed strong tyrosinase inhibitory activity, which is crucial for skin pigmentation regulation. The IC50 values for certain derivatives were significantly lower than that of kojic acid, a known inhibitor . This suggests that this compound may possess similar properties.
- Cytotoxicity Testing : In vitro assays using B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxic effects at concentrations up to 5 µM over 72 hours . This profile suggests a favorable safety margin for further exploration.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, and what key reaction conditions are involved?
- Methodological Answer : Synthesis typically involves cyclization strategies or modified Pictet-Spengler reactions. For example:
- Cyclization : Reacting ethoxy-substituted precursors with carbonyl-containing intermediates under acidic or basic conditions to form the oxazepine ring. Triethylamine (EtN) in tetrahydrofuran (THF) at room temperature or reflux conditions (e.g., 48–72 hours) is common .
- Modified Pictet-Spengler : Utilizing α-methoxy-isoindolones and catalysts like scandium/copper triflate to achieve stereoselective benzoxazepine formation .
- Key Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature/Time |
|---|---|---|---|
| Cyclization | EtN, POCl | Dioxane | Reflux, 6–10 hours |
| Ring Closure | Cu(OTf) | CHCl | RT, 12–24 hours |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH, δ ~3.8–4.2 ppm for OCH) and carbon backbone (e.g., sp carbons in the tetrahydropyrido ring δ 20–50 ppm) .
- HRMS : Validates molecular formula (e.g., CHNO requires m/z 220.1212) .
- IR : Confirms ether (C-O-C stretch ~1100 cm) and aromatic C-H bonds .
Q. What pharmacological activities are associated with benzoxazepine derivatives, and how might the ethoxy substituent influence bioactivity?
- Methodological Answer : Benzoxazepines exhibit CNS modulation (e.g., GABA receptor interactions) and kinase inhibition. The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) are used to quantify activity .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields while minimizing side reactions (e.g., ring-opening or oxidation)?
- Methodological Answer :
- Reagent Selection : Use anhydrous conditions and oxygen-free environments to prevent oxidation. Catalysts like scandium triflate improve regioselectivity .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from diethyl ether/ethanol mixtures to isolate pure products .
- Yield Tracking : Monitor intermediates via TLC (R values) and LC-MS to identify byproducts early .
Q. How should spectral data contradictions (e.g., unexpected NMR splitting or HRMS deviations) be resolved during characterization?
- Methodological Answer :
- Cross-Verification : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs .
- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous signals.
- Dynamic Effects : Consider conformational flexibility (e.g., ring puckering in the oxazepine moiety) causing split signals; variable-temperature NMR can resolve this .
Q. What experimental strategies assess the compound’s stability under physiological or storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV/MS .
- Solid-State Stability : Use XRPD to detect polymorphic changes and TGA/DSC for thermal decomposition profiles .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in receptor binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents (e.g., methoxy, propoxy) and compare binding affinities via competitive radioligand assays (e.g., H-flunitrazepam for GABA) .
- Computational Modeling : Docking studies (AutoDock Vina) using receptor crystal structures (PDB IDs) to predict binding poses and hydrogen-bond interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
